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Introduction
Capmatinib, an orally bioavailable and potent inhibitor of the c-Met receptor tyrosine kinase,

has emerged as a significant therapeutic agent in the management of non-small cell lung

cancer (NSCLC) harboring MET exon 14 skipping mutations. This technical guide provides an

in-depth overview of the chemical structure, physicochemical and pharmacological properties,

and the mechanism of action of its hydrochloride salt. Detailed experimental methodologies

and a summary of key quantitative data are presented to support further research and

development efforts in the field of oncology.

Chemical Structure and Physicochemical Properties
Capmatinib Hydrochloride is the dihydrochloride monohydrate salt of Capmatinib.[1][2] Its

chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-

yl]benzamide dihydrochloride monohydrate.[2]

Chemical Structure:
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Table 1: Chemical and Physicochemical Properties of Capmatinib Hydrochloride

Property Value Reference(s)

Chemical Formula C₂₃H₂₁Cl₂FN₆O₂ [1][3]

Molecular Weight
503.36 g/mol (dihydrochloride

monohydrate)
[1][3]

CAS Number
1865733-40-9 (dihydrochloride

monohydrate)
[4]

Appearance Yellow powder [1][3]

pKa
pKa1: 0.9 (calculated), pKa2:

4.5 (experimentally)
[1][3]

Solubility

Slightly soluble in acidic

aqueous solutions (pH 1 and

2), with decreasing solubility

towards neutral conditions.

Soluble in DMSO.

[1][3][5]

Log of Distribution Coefficient

(n-octanol/acetate buffer pH

4.0)

1.2 [1][3]

Melting Point >250°C (decomposes) [6]

Pharmacological Properties
Capmatinib is a highly potent and selective, ATP-competitive inhibitor of the c-Met kinase.[6] Its

inhibitory activity has been characterized in various preclinical models.

Table 2: In Vitro Inhibitory Activity of Capmatinib
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Parameter Value Cell Line/System Reference(s)

c-Met Kinase Activity

(IC₅₀)
0.13 nM Biochemical Assay [7][8]

c-Met Phosphorylation

(IC₅₀)
~1 nM Cellular Assays [7][9]

Cell

Viability/Proliferation

(IC₅₀)

1.2 nM
SNU-5 (gastric

cancer)
[7]

Cell Migration (IC₅₀) ~2 nM H441 (lung cancer) [7]

Pharmacokinetic Properties
Clinical and preclinical studies have elucidated the pharmacokinetic profile of Capmatinib
Hydrochloride in humans and animal models.

Table 3: Human Pharmacokinetic Parameters of Capmatinib

Parameter Value Condition Reference(s)

Time to Peak Plasma

Concentration (Tₘₐₓ)
1-2 hours Single oral dose [10]

Oral Bioavailability >70%
Single 400 mg oral

dose
[4]

Plasma Protein

Binding
~96% In humans [3]

Metabolism
Primarily by CYP3A4

and aldehyde oxidase
In humans [11]

Elimination Half-life

(t₁/₂)
6.5 hours In humans [11]

Excretion

78% in feces (42% as

unchanged drug),

22% in urine

Single oral dose in

humans
[3]
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Mechanism of Action and Signaling Pathways
Capmatinib exerts its anti-tumor activity by inhibiting the hepatocyte growth factor (HGF)/c-Met

signaling pathway. Aberrant activation of this pathway, through mechanisms such as MET

amplification or MET exon 14 skipping mutations, is a key driver in various cancers.[12]

Inhibition of c-Met by Capmatinib blocks downstream signaling cascades, including the

RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting cancer cell proliferation,

survival, migration, and invasion.[9][13]
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Caption: c-Met Signaling Pathway Inhibition by Capmatinib.

Experimental Protocols
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Determination of c-Met Kinase Inhibitory Activity (IC₅₀)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of Capmatinib

against c-Met is through a biochemical kinase assay.

Workflow for IC₅₀ Determination:

Start
Prepare Assay Plate:
- Add kinase buffer

- Add substrate (e.g., poly(Glu,Tyr))

Add serially diluted
Capmatinib Hydrochloride

Add recombinant
c-Met enzyme

Initiate reaction with
[γ-³³P]-ATP Incubate at 30°C Stop reaction and

capture substrate
Measure incorporated

radioactivity
Calculate % inhibition
and determine IC₅₀

End

Click to download full resolution via product page

Caption: Experimental Workflow for c-Met Kinase IC₅₀ Determination.

Key Methodological Considerations:

Enzyme Source: Recombinant human c-Met kinase domain.

Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) is often used.

Detection Method: Radiometric assays using [γ-³³P]-ATP are a sensitive method.

Alternatively, fluorescence- or luminescence-based assays (e.g., ADP-Glo™) can be

employed.

Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is

calculated using non-linear regression analysis of the dose-response curve.[8]

Quantification of Capmatinib in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the

quantitative analysis of Capmatinib in biological matrices.

Workflow for LC-MS/MS Quantification:
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Caption: Workflow for Capmatinib Quantification in Plasma by LC-MS/MS.

Typical LC-MS/MS Parameters:
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Sample Preparation: Protein precipitation is a common and straightforward method for

plasma sample cleanup.[3]

Chromatography: Reversed-phase chromatography using a C18 column is typically

employed for separation.[3]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode provides high selectivity and sensitivity.[3]

MRM Transitions: For Capmatinib, a common transition is m/z 413.15 → 128.05. An

isotopically labeled internal standard (e.g., [¹³CD₃]Capmatinib) is used for accurate

quantification.[4]

Conclusion
Capmatinib Hydrochloride is a potent and selective c-Met inhibitor with a well-characterized

chemical structure and favorable pharmacological and pharmacokinetic properties. The

information and methodologies presented in this guide are intended to serve as a valuable

resource for researchers and professionals in the field of drug development, facilitating further

investigation into the therapeutic potential of Capmatinib and other c-Met targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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